molecular formula C5H13ClFNO B15312503 3-(Dimethylamino)-2-fluoropropan-1-olhydrochloride

3-(Dimethylamino)-2-fluoropropan-1-olhydrochloride

Cat. No.: B15312503
M. Wt: 157.61 g/mol
InChI Key: KHCCPXGLQFXTCE-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-fluoropropan-1-olhydrochloride is a chemical compound that features a dimethylamino group, a fluorine atom, and a hydroxyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-fluoropropan-1-olhydrochloride typically involves the reaction of 3-(Dimethylamino)-2-fluoropropanol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the production process by providing better control over reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-fluoropropan-1-olhydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

3-(Dimethylamino)-2-fluoropropan-1-olhydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-fluoropropan-1-olhydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-1-propylamine
  • 3-(Dimethylamino)-1-arylpropenones
  • Dimethylaminopropylamine

Uniqueness

3-(Dimethylamino)-2-fluoropropan-1-olhydrochloride is unique due to the presence of both a fluorine atom and a dimethylamino group, which confer distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, while the dimethylamino group provides opportunities for various chemical modifications.

Properties

Molecular Formula

C5H13ClFNO

Molecular Weight

157.61 g/mol

IUPAC Name

3-(dimethylamino)-2-fluoropropan-1-ol;hydrochloride

InChI

InChI=1S/C5H12FNO.ClH/c1-7(2)3-5(6)4-8;/h5,8H,3-4H2,1-2H3;1H

InChI Key

KHCCPXGLQFXTCE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(CO)F.Cl

Origin of Product

United States

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